Product packaging for Haloxyfop-etotyl(Cat. No.:CAS No. 87237-48-7)

Haloxyfop-etotyl

Cat. No.: B155362
CAS No.: 87237-48-7
M. Wt: 433.8 g/mol
InChI Key: MIJLZGZLQLAQCM-UHFFFAOYSA-N
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Description

Haloxyfop-etotyl ( 87237-48-7) is a selective, post-emergence aryloxyphenoxypropionate herbicide supplied for agricultural research purposes . It is used in studies targeting the control of annual and perennial grass weeds in a variety of crops, including sugar beet, oilseed rape, potatoes, onions, and strawberries . This compound acts as a proherbicide; it is absorbed by foliage and roots and is subsequently hydrolyzed to its active acid form, haloxyfop . The active metabolite haloxyfop inhibits the target plant's acetyl CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis . This inhibition disrupts lipid formation and ultimately leads to the cessation of growth in meristematic tissues . From an environmental fate perspective, this compound has a low aqueous solubility (0.58 mg/L at 20°C) and is considered non-persistent in soil, with a typical aerobic DT₅₀ of 1 day, though it is stable to aqueous photolysis . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClF3NO5 B155362 Haloxyfop-etotyl CAS No. 87237-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJLZGZLQLAQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058492
Record name Haloxyfop-etotyl
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Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87237-48-7
Record name Haloxyfop-ethoxyethyl
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Record name Haloxyfop-etotyl [BSI:ISO]
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Record name Haloxyfop-etotyl
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Record name 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
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Record name Haloxyfop-(2-ethoxyethyl)
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Record name HALOXYFOP-ETOTYL
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Mechanistic Elucidation of Haloxyfop Etotyl Herbicidal Action

Molecular Target: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mode of action for Haloxyfop-etotyl is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). nih.govherts.ac.uk ACCase is a pivotal enzyme in the biosynthesis of fatty acids, catalyzing the initial committed step in this pathway. nih.govnih.gov

This compound, once absorbed by the plant, is rapidly hydrolyzed to its biologically active form, haloxyfop (B150297) acid. fao.org This active form specifically targets and inhibits the ACCase enzyme. nih.gov The inhibition of ACCase disrupts the production of malonyl-CoA, a crucial building block for the synthesis of fatty acids. nih.gov Fatty acids are essential components of cell membranes and are vital for the formation of new plant tissues, particularly in rapidly growing meristematic regions. scielo.br By halting fatty acid synthesis, the herbicide effectively stops cell production and growth in susceptible plants, leading to their eventual death. scielo.brscispace.com The most evident symptoms, such as leaf chlorosis and necrosis, typically appear between one and three weeks after application. scielo.br

The selectivity of this compound between grass (monocotyledonous) and broadleaf (dicotyledonous) plants is attributed to differences in the structure of their respective ACCase enzymes. scielo.breurofins.de Dicotyledonous plants possess ACCase isoforms that are inherently less sensitive to aryloxyphenoxypropionate herbicides like haloxyfop. windows.net In contrast, the ACCase found in the plastids of susceptible grass species is highly sensitive to the herbicide. windows.net This differential sensitivity ensures that while grasses are effectively controlled, broadleaf crops remain unharmed. scielo.brpjoes.com

Table 1: Differential ACCase Sensitivity
Plant TypeACCase Isoform LocationSensitivity to this compoundOutcome
Susceptible Grasses (Monocots)PlastidsHighInhibition of fatty acid synthesis, leading to plant death.
Tolerant Broadleaf Plants (Dicots)Cytoplasm and PlastidsLowFatty acid synthesis continues, plant is unaffected.

Physiological Manifestations of this compound Activity

The inhibition of ACCase and the subsequent disruption of fatty acid synthesis lead to a cascade of visible physiological effects in susceptible plants. One of the earliest signs is the cessation of growth, as the meristematic tissues, which are centers of active cell division, are deprived of the lipids necessary for forming new cell membranes. scielo.br Following this, symptoms such as chlorosis (yellowing of leaves) and necrosis (tissue death) become apparent, typically starting at the newer growth points. scielo.br Studies on wheat have shown that this compound can inhibit leaf growth by 50% within 12 hours of treatment. pjoes.com Furthermore, the application of the herbicide can induce oxidative stress in susceptible species. pjoes.com

Phyto-Absorption and Translocation Dynamics of this compound

For this compound to be effective, it must be absorbed by the plant and transported to its site of action in the meristematic tissues. The compound is readily absorbed by both the foliage and the roots. herts.ac.uk Following foliar application, the ester form, this compound, is rapidly absorbed through the leaf cuticle. fao.org

Table 2: Translocation of Haloxyfop in a Susceptible Plant
Plant PartConcentration of Haloxyfop AcidPhysiological Impact
Treated LeafHigh initial concentration, decreases over timeSite of initial absorption and conversion to active form.
Meristematic Tissues (Shoots and Roots)Accumulates over timeInhibition of cell division and growth, leading to plant death.
Untreated LeavesModerate accumulationDevelopment of chlorosis and necrosis.

Synthetic Pathways and Derivatization Strategies for Haloxyfop Etotyl

Chemical Synthesis Protocols for Haloxyfop-etotyl

The formation of this compound from Haloxyfop (B150297) acid involves a formal condensation reaction between the carboxy group of the acid and the hydroxy group of 2-ethoxyethanol nih.gov. This esterification is a standard procedure in organic chemistry, typically catalyzed by a strong acid. The reaction involves heating the acid and the alcohol in the presence of the catalyst, with the removal of water to drive the reaction to completion.

Optimization of this process focuses on maximizing the yield and purity of the final product. Key parameters for optimization include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Industrial processes are designed to be efficient and cost-effective, often employing continuous-flow reactors or other advanced chemical engineering techniques.

Once applied, the ester form, this compound, is rapidly hydrolyzed in plants and soil back to the herbicidally active Haloxyfop acid fao.orgfao.org.

The core of the Haloxyfop molecule is the Haloxyfop acid. A common method for its synthesis involves the reaction of two primary precursors: 2,3-dichloro-5-(trifluoromethyl)pyridine and (R)-(+)-2-(4-hydroxyphenoxy)propionic acid chemicalbook.com.

A widely used synthetic route, often referred to as the "first etherification method," involves a two-step process:

Step 1: Formation of the phenoxy-pyridine intermediate. 2,3-dichloro-5-trifluoromethylpyridine reacts with hydroquinone in a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as N,N-dimethylformamide (DMF) google.com. This produces the intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

Step 2: Etherification to form Haloxyfop acid. The intermediate from the first step is then reacted with a derivative of propionic acid to form the final acid product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and minimize the formation of byproducts.

Industrial-Scale Manufacturing Processes

On an industrial scale, the synthesis of aryloxyphenoxypropionate herbicides like Haloxyfop-P-methyl (B57761) (a close analog of this compound) is carefully designed for efficiency, safety, and cost-effectiveness. A patented process for manufacturing quizalofop-P-ethyl, another compound in this class, provides insight into the industrial approach which can be adapted for Haloxyfop epo.org.

The process often involves:

Producing R-2-(4-hydroxyphenoxy)propanoic acid: This is achieved by reacting hydroquinone with S-2-halopropanoic acid in the presence of a mild reducing agent, such as an alkali metal sulfite or bisulfite. The use of a reducing agent is a key innovation to prevent the formation of colored by-products, simplifying purification epo.org.

Reaction with the halo-heteroaryl moiety: The R-2-(4-hydroxyphenoxy)propanoic acid is then reacted with the appropriate halo-aryl or halo-heteroaryl component (in this case, 2,3-dichloro-5-(trifluoromethyl)pyridine) to produce the R-2-((4-heteroaryloxy)phenoxy)propanoic acid (Haloxyfop-P acid) epo.org.

Esterification: The final step is the esterification of the acid to yield the desired product, such as Haloxyfop-P-etotyl epo.org.

The use of specific solvents, bases, and catalysts at each stage is optimized for large-scale production. For example, a patent describes using chlorobenzene as a solvent and potassium carbonate as a base for the nucleophilic substitution reaction google.com.

Advanced Synthetic Methodologies for Aryloxyphenoxypropionates

Aryloxyphenoxypropionates (APPs), also known as "fops," are a significant class of herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase) mdpi.comresearchgate.net. Research into this class of compounds has led to the development of advanced synthetic methodologies to create novel derivatives with improved properties.

One approach involves using the core structure of existing APP herbicides and adding different chemical moieties to explore new biological activities. For instance, researchers have synthesized quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif mdpi.com. The general synthetic procedure for these advanced derivatives involves reacting a synthesized intermediate with (R)-ethyl 2-(4-hydroxyphenoxy)propanoate in the presence of potassium carbonate in an acetonitrile (B52724) solvent mdpi.com. This highlights the modular nature of APP synthesis, where different building blocks can be combined to create a diverse library of compounds for biological screening.

These advanced methods often focus on creating chiral compounds, as the herbicidal activity resides in the R-isomer herts.ac.uk.

Enantiopure Haloxyfop-P-etotyl Synthesis and Characterization

The herbicidal activity of Haloxyfop resides almost exclusively in the R-enantiomer, known as Haloxyfop-P fao.orgnih.govnih.gov. Consequently, modern synthetic efforts focus on producing the enantiopure R-isomer to reduce the environmental load and manufacturing costs by eliminating the inactive S-isomer google.com.

A key strategy for synthesizing enantiopure Haloxyfop-P involves a nucleophilic substitution reaction between 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine and an enantiopure propionate (B1217596) derivative, such as (L)-methyl 2-methanesulfonyloxypropionate. This reaction is conducted in the presence of a base like K₂CO₃ and a solvent like chlorobenzene, at elevated temperatures google.com.

The table below outlines results from a patented method for preparing Haloxyfop-P-methyl, demonstrating the high yields and enantiomeric excess (ee) that can be achieved.

Data adapted from a patent for the preparation of Haloxyfop-P-methyl, which serves as a close analog for Haloxyfop-P-etotyl synthesis principles. google.com

Characterization of the final enantiopure product is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column are used to determine the purity and the enantiomeric excess (ee) google.com. Spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound google.com.

Environmental Biotransformation and Fate of Haloxyfop Etotyl

Abiotic Degradation Processes

Abiotic processes, such as hydrolysis and photolysis, play a role in the transformation of haloxyfop-etotyl in the environment.

Hydrolytic Stability and Kinetics under Varying Environmental Conditions

This compound undergoes rapid hydrolysis to its parent acid, haloxyfop (B150297), in aqueous environments. The rate of this reaction is dependent on pH and temperature. Studies have shown that hydrolysis is significantly faster under alkaline conditions compared to acidic or neutral conditions.

ConditionHalf-Life (Days)Source
pH 5 (20°C)26
pH 7 (22°C)10
pH 9 (22°C)<1

This data indicates that as pH increases, the hydrolytic half-life of this compound decreases substantially, demonstrating its instability in alkaline solutions.

Photolytic Degradation Pathways in Different Matrices

Photolysis studies indicate that the stability of this compound varies depending on the matrix. On the soil surface, no degradation was observed over 28 days under artificial light simulating 40° latitude. In sterile water at pH 5 subjected to artificial light (simulating 40° latitude midday in midsummer), the half-life was approximately 30 days. fao.org Photolysis in water primarily generates haloxyfop acid as the main product, with no detectable secondary metabolites. While direct photolysis by UV irradiation and indirect photolysis involving photosensitizers like dissolved organic matter or nitrate (B79036) can contribute to environmental degradation in water, the area where photolytic degradation is highly relevant is considered small compared to the entire water compartment. ru.nl

Biotic Degradation Mechanisms in Soil Ecosystems

Microbial activity is a significant driver of this compound degradation in soil, influencing both hydrolysis and enantiomer inversion.

Microbial-Mediated Hydrolysis of this compound

In soil, microbial activity facilitates the hydrolysis of this compound to haloxyfop acid. This microbial-mediated ester hydrolysis is a primary degradation process in soil, with reported half-lives ranging from 6 to 12 days, yielding haloxyfop acid as the primary product. Aerobic degradation studies of haloxyfop-R-methyl, which are considered valid for evaluating the environmental fate of other esters like this compound due to rapid ester hydrolysis in soil, showed rapid hydrolysis to haloxyfop in various soil types. fao.org Within one day of treatment, only a small percentage (1.3-5.0%) of the applied radioactivity remained as the ester, with the majority (72.6-90.7%) being observed as the acid. fao.org

Stereoselective Inversion of Haloxyfop Enantiomers by Soil Microorganisms

This compound is applied as a racemic mixture of S- and R-enantiomers. In soil, microbial activity drives the stereoselective inversion of the S-enantiomer of haloxyfop to the herbicidally active R-enantiomer. fao.org This process occurs rapidly and is nearly complete in biological systems, including in soil. fao.org Studies indicate that within 6-12 days, microbial activity can lead to over 70% enrichment of the (R)-isomer. This stereoselective inversion is a crucial aspect of the biotic degradation and activation of this compound in the soil environment.

Factors Influencing Soil Degradation Rates

Several factors influence the rate of herbicide degradation in soil, including those that affect soil microbial activity. ucanr.edu These factors include soil moisture, pH, aeration, temperature, organic matter content, and texture. ucanr.edu The chemical structure, solubility, dosage, and adsorption to soil colloids also affect the degradation rate. ucanr.edu Herbicides are degraded at different rates depending on the capability of the existing microorganisms to metabolize them; some are more readily transformed by fungi, while others are preferentially degraded by bacteria. ucanr.edu More complex soil biota generally result in more rapid transformation. ucanr.edu Sterile soils, with limited biotic components, show slow herbicide transformation. ucanr.edu

Extremely high or low herbicide concentrations can result in slower degradation; high concentrations may inhibit microbial enzymatic activity, while very low concentrations may make the herbicide molecules less accessible to microorganisms. ucanr.edu High water solubility can lead to faster degradation. ucanr.edu Optimum temperatures for herbicide degradation in soil are typically between 20°C and 30°C, with slower breakdown occurring at temperatures outside this range. ucanr.edu

The addition of biochar to soil has also been shown to influence the degradation rates of pesticides, including this compound. nih.govresearchgate.net The effect of biochar on pesticide degradation in soil is related to biochar properties, pesticide solubility, plant growth status, and soil characteristics. nih.govresearchgate.net For instance, rice straw biochar application has been reported to facilitate this compound degradation in broccoli soil. researchgate.net

Metabolomic Profiling of this compound in Plant Systems

In plant systems, this compound undergoes metabolic transformations, primarily involving hydrolysis and conjugation.

Hydrolysis and Conjugation Pathways within Plants

Upon absorption by plant foliage and roots, this compound is rapidly hydrolyzed to its active acid form, haloxyfop fao.org. This hydrolysis is a key step in the activation of the herbicide within the plant . Studies have shown rapid ester hydrolysis and translocation in various plant species fao.org. The rate of hydrolysis can vary slightly depending on the specific ester, with the ethoxyethyl ester (this compound) being hydrolyzed after the methyl and butyl esters in some cases fao.org. Once formed, haloxyfop can be further metabolized through conjugation pathways fao.org. These conjugation reactions typically involve the formation of polar metabolites, such as glycosides . These polar conjugates can be hydrolyzed back to haloxyfop under alkaline conditions . In high-fat crops like rapeseed, cottonseed, soybeans, and peanuts, haloxyfop has been observed to accumulate as non-polar triglyceride conjugates fao.org.

Metabolite distribution in treated soybean leaves after application has been studied, showing a shift over time from the ester form to haloxyfop and then to polar metabolites. For instance, a study indicated that 2 days post-treatment, polar metabolites ranged from 25–34%, haloxyfop from 58–66%, and the remaining ester from 0–17%. By 8 days post-treatment, polar metabolites increased to 58–65%, haloxyfop decreased to 34–40%, and the ester remaining was between 0–1% .

Days Post-TreatmentPolar Metabolites (%)Haloxyfop (%)Ester Remaining (%)
225–3458–660–17
858–6534–400–1

Absence of Enantiomer Interconversion in Plant Metabolism

Haloxyfop is a chiral molecule, existing as (S)- and (R)-enantiomers herts.ac.uk. The (R)-enantiomer is the herbicidally active form herts.ac.uk. While stereochemical inversion from the (S)- to the (R)-enantiomer of haloxyfop occurs rapidly and nearly completely in biological systems like animals and soil, this interconversion has not been observed in plant systems fao.orgebi.ac.uk. Metabolism in plants is considered non-enantioselective ebi.ac.uk. This contrasts with the behavior in soil, where microbial activity facilitates the inversion of the inactive (S)-enantiomer to the active (R)-form ebi.ac.uknih.gov.

Influence of Agricultural Amendments on this compound Fate

Agricultural amendments, such as biochar, can influence the environmental fate and degradation kinetics of pesticides like this compound in soil.

Effects of Biochar Application on Degradation Kinetics

Biochar application to soil can affect the degradation rates of pesticides. Studies have investigated the impact of rice straw biochar on the degradation of this compound (referred to as HPM in some studies) in both vegetables and soil under greenhouse conditions researchgate.netresearcher.liferesearchgate.net. The effect of biochar on pesticide degradation can be influenced by factors such as biochar properties, pesticide solubility, plant growth status, and soil characteristics researchgate.netresearcher.liferesearchgate.net.

In some instances, biochar application has been shown to facilitate the degradation of this compound. For example, rice straw biochar applied at a rate of 25.00 t ha⁻¹ effectively facilitated this compound degradation in broccoli by 13.51–39.42% and in broccoli soil by 23.80–74.10% researchgate.netresearcher.liferesearchgate.net.

However, the effect can vary depending on the plant species. The same biochar application rate slowed the degradation of this compound in pakchoi by 0.00–57.17% researchgate.netresearcher.liferesearchgate.net. This suggests that the interaction between biochar, the plant, and the pesticide is complex and can lead to different outcomes in different cropping systems researchgate.netresearcher.liferesearchgate.net. The effect of biochar on pesticide degradation in crops and soil is related to biochar properties, pesticide solubility, plant growth status, and soil characteristics researcher.life.

Impact on Rhizosphere Microbial Community Structure and Activity

Biochar application can influence the structure and activity of microbial communities in the rhizosphere, the area of soil directly influenced by plant roots researcher.lifenih.govfrontiersin.org. Changes in the rhizosphere microbial community can, in turn, affect the degradation of pesticides in the soil researcher.liferesearchgate.net.

Research has indicated that biochar application may be valuable for altering bacterial richness and diversity in rhizosphere soil researchgate.netresearcher.liferesearchgate.netnih.gov. A higher rate of biochar application can have a more pronounced influence on shaping bacterial communities within the rhizosphere frontiersin.org. The increased diversity and altered structure of microbial communities in the presence of biochar can contribute to changes in the biodegradation rates of pesticides researcher.liferesearchgate.net. The effect of biochar on soil microorganisms can be influenced by factors such as the type of biochar, pyrolysis temperature, and application rate nih.govmdpi.com.

Uptake and Translocation of Haloxyfop and its Metabolites in Rotational Crops

The potential for uptake and translocation of haloxyfop and its metabolites into rotational crops following application to a primary crop is a consideration in understanding its environmental fate. Studies have investigated the residues of haloxyfop in rotational crops planted after a primary crop was treated with haloxyfop esters fao.orgfao.org.

In studies involving the application of ¹⁴C-labelled haloxyfop or its esters to a primary crop, residues in the edible portions of subsequent rotational crops have generally been found at low levels fao.org. For example, residues in the edible portions of rotational crops were reported to be <0.01 mg/kg haloxyfop equivalent in one study fao.org. In another study, residues in the edible portions of other rotational crops were <0.005 mg/kg haloxyfop equivalent fao.org. Due to the low levels of radioactivity in some instances, attempts to isolate and identify the specific residues in rotational crops were unsuccessful fao.org.

Studies involving the application of unlabelled haloxyfop-methyl (B155383) to soybeans or cotton, followed by planting of rotational crops like wheat, lettuce, or sugar beet, also indicated low residue levels fao.org.

Mechanisms and Dynamics of Herbicide Resistance to Haloxyfop Etotyl

Genetic Determinants and Molecular Evolution of Resistance

Herbicide resistance is a heritable trait, and its evolution is driven by genetic changes within weed populations agronomyjournals.com. Target-site resistance is typically conferred by specific alleles resulting from point mutations in the ACCase gene researchgate.netadelaide.edu.au. These mutations can arise spontaneously and are then selected for under the pressure of repeated herbicide application agronomyjournals.com. The specific location and nature of the mutation determine the spectrum of resistance to different ACCase inhibitors adelaide.edu.au.

Molecular studies, such as gene sequencing, are crucial for identifying the specific mutations responsible for target-site resistance nih.gov. For example, sequencing of the ACCase gene in resistant weed populations has revealed various amino acid substitutions linked to resistance nih.gov. The evolution of these resistant alleles within a population is influenced by factors such as mutation rate, gene flow, and selection intensity agronomyjournals.com.

Non-target site resistance mechanisms, particularly enhanced metabolism, are often genetically more complex and can involve multiple genes researchgate.net. This can lead to broad-spectrum resistance, affecting herbicides with different modes of action researchgate.net. The genetic basis of enhanced metabolism can involve increased expression of detoxification enzymes or alterations in regulatory pathways researchgate.net.

Population Dynamics and Spread of Haloxyfop-etotyl Resistant Weeds

The emergence and spread of herbicide resistance are dynamic processes influenced by ecological and agronomic factors agronomyjournals.com. Repeated use of this compound, or other ACCase inhibitors, exerts strong selection pressure, favoring the survival and reproduction of resistant individuals within a weed population agronomyjournals.com. Over time, the frequency of resistant alleles increases, leading to a shift in the population towards greater resistance agronomyjournals.com.

The spread of resistant weeds can occur through various means, including gene flow via pollen or seed dispersal, and the movement of contaminated plant material or soil agronomyjournals.commdpi.com. For instance, studies have investigated herbicide resistance frequencies in commercial ryegrass seed lines, highlighting the potential for the spread of resistance through seed distribution researchgate.net.

Understanding the population dynamics of resistant weeds is essential for predicting the rate of resistance evolution and designing effective management strategies agronomyjournals.com. Factors such as weed biology, cropping systems, and herbicide use patterns all play a role in these dynamics agronomyjournals.com.

Agronomic and Ecological Approaches for Resistance Management

Managing herbicide resistance requires integrated strategies that go beyond relying solely on chemical control agronomyjournals.com. Agronomic and ecological approaches aim to reduce the selection pressure for resistance and limit the spread of resistant populations agronomyjournals.com. Integrated Weed Management (IWM) is a key framework that combines multiple tactics to achieve sustainable weed control agronomyjournals.comresearchgate.net.

Key agronomic practices for managing this compound resistance include:

Herbicide Rotation and Mixtures: Alternating or mixing herbicides with different modes of action can help prevent the selection of weeds resistant to a single herbicide or herbicide group agronomyjournals.comscielo.br. Using herbicides from different HRAC groups (e.g., Group A ACCase inhibitors with herbicides from other groups) is crucial weedscience.orgscielo.br.

Crop Rotation: Rotating crops with different life cycles and associated weed management practices can disrupt weed populations and reduce the reliance on a single herbicide or herbicide group agronomyjournals.com.

Monitoring and Early Detection: Regularly monitoring fields for signs of herbicide resistance allows for early detection and implementation of targeted management strategies before resistant populations become widespread agronomyjournals.com. Resistance testing can identify which herbicides are still effective against local weed populations adelaide.edu.au.

Cleaning of Equipment: Preventing the spread of resistant seeds or plant material through thorough cleaning of farm equipment is important agronomyjournals.com.

Ecological approaches focus on promoting competitive crops and healthy soil ecosystems that can suppress weed growth agronomyjournals.com. Understanding the competitive ability of resistant weed biotypes compared to susceptible ones can also inform management decisions awsjournal.org.

Implementing a combination of these agronomic and ecological approaches is crucial for delaying the evolution and spread of resistance to this compound and maintaining the long-term effectiveness of this important herbicide.

Analytical Methodologies for Haloxyfop Etotyl and Its Metabolites

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for separating haloxyfop-etotyl and its related compounds from complex sample matrices before quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of this compound and haloxyfop (B150297), particularly for residue analysis and the determination of purity fao.orgsielc.com. Reverse-phase HPLC methods are commonly employed, often utilizing mobile phases containing acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid sielc.com. For mass spectrometry compatibility, formic acid is typically preferred over phosphoric acid sielc.com. HPLC with UV detection at 280 nm has been used for the quantification of haloxyfop-P-methyl (B57761) enantiomers fao.org.

Studies have utilized HPLC for qualitative analysis of extracts to characterize metabolites fao.org. For instance, HPLC analysis of cotton plant extracts showed that most of the residue was present as free haloxyfop fao.org. Similarly, HPLC was used to analyze residues in peanuts, peanut shells, and vines, with alkaline hydrolysis of peanut oil followed by HPLC to characterize non-polar conjugates fao.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

GC-MS is a valuable technique for the analysis of relatively volatile and thermally stable compounds. While this compound itself may be analyzed by GC-MS, its hydrolysis product, haloxyfop, often requires derivatization to increase its volatility for GC analysis researchgate.net. GC-MS has been used for qualitative analysis of extracts containing haloxyfop and its metabolites fao.org. GC-MS/MS with multiple reaction monitoring (MRM) has been employed for the determination of haloxyfop residues in complex matrices like eggs, following derivatization with trimethylsilyl (B98337) (TMS) groups researchgate.net. This method allowed for quantitation across a range of 1–50 ppb with a limit of quantitation of 2.5 ng/g researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

LC-MS/MS is a powerful and sensitive technique frequently used for the analysis of this compound and its metabolites, especially in complex matrices such as agricultural products, food, and environmental samples nih.govresearchgate.netsci-hub.senih.govresearchgate.net. This technique offers high sensitivity and specificity, which are essential for low-level residue analysis hplc.eu.

LC-MS/MS methods often involve sample preparation steps like extraction and cleanup before analysis nih.gov. For instance, a method for total haloxyfop analysis in infant formula and related matrices utilized alkaline hydrolysis to convert this compound and its conjugates to the parent acid (haloxyfop), followed by acetonitrile extraction and dispersive solid-phase extraction (dSPE) cleanup using MgSO4 and C18 sorbent nih.gov. This method was validated to reliably quantify total haloxyfop at low levels (0.003 mg/kg) in various infant formula matrices nih.gov.

LC-MS/MS has also been applied for the simultaneous determination of haloxyfop-P-methyl and its metabolite haloxyfop in tobacco leaf samples, demonstrating good linearity, satisfactory recovery, and low limits of quantitation researchgate.net. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach is often coupled with LC-MS/MS for multi-residue pesticide analysis in various matrices, including medicinal plants ekb.eg.

Data from LC-MS/MS analysis of veterinary drugs, including this compound, in egg samples following QuEChERS extraction shows typical retention times and MS transitions used for identification and quantification hplc.eu.

Table: Exemplary LC-MS/MS Parameters for this compound Analysis in Eggs

AnalyteMolecular Weight (g/mol)MS Transition (m/z)Retention Time (min)
This compound433.81434.0500 > 315.900014.186

Enantioselective Analytical Approaches for Chiral Resolution

Haloxyfop, the active metabolite of this compound, is a chiral molecule, and its enantiomers can exhibit different biological activities and environmental fates herts.ac.ukfao.org. Enantioselective analytical methods are necessary to separate and quantify the individual enantiomers.

Chiral separation of haloxyfop enantiomers has been achieved using enantioselective HPLC with chiral stationary phases nih.gov. For example, a study successfully separated haloxyfop enantiomers using an (R, R) Whelk-O1 chiral column with a mobile phase of hexane/n-propanol (98/2), achieving a resolution value of 3.43 nih.gov. Such methods are crucial for investigating the enantioselective degradation and behavior of haloxyfop in environmental matrices like soil and water nih.gov.

Enantioselective HPLC methods using chiral columns are also employed for the determination of the R- and S-enantiomers of haloxyfop-P-methyl, another ester of haloxyfop fao.org. These methods typically use normal phase separation with UV detection fao.org. The development of stereoselective separation and analysis, particularly with HPLC-MS/MS, is considered a powerful technique for investigating the enantioselective behavior of chiral herbicides juniperpublishers.com.

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for the structural confirmation of this compound and its metabolites herts.ac.uk. NMR spectroscopy, including 1H and 13C NMR, can be used to verify the chemical structure, confirm ester bond formation, and assess the purity of synthesized compounds by checking for the absence of unreacted intermediates . PubChem provides access to 13C NMR spectra for this compound nih.gov. Mass spectrometry, as discussed in the context of GC-MS and LC-MS/MS, provides molecular weight information and fragmentation patterns that aid in identifying and confirming the structure of the analyte nih.govresearchgate.net.

Method Validation and Interlaboratory Harmonization Studies

Method validation is a critical process to ensure that analytical methods are reliable, accurate, and fit for their intended purpose eurl-pesticides.euresearchgate.netdemarcheiso17025.com. Validation parameters typically include linearity, recovery (as a measure of trueness), precision (expressed as repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), and selectivity esydops.gr.

For this compound and its metabolites, analytical methods, particularly those based on LC-MS/MS, have undergone validation to assess their performance in various matrices nih.govresearchgate.net. Validation studies have evaluated parameters such as linearity, recovery rates, and LOQs in complex samples like infant formula and tobacco leaves nih.govresearchgate.net. Mean recoveries for total haloxyfop in infant formula matrices ranged between 92.2 and 114% with acceptable repeatability and within-lab reproducibility nih.gov. For haloxyfop-P-methyl and haloxyfop in tobacco leaf, recoveries ranged from 72.51 to 101.60% researchgate.net.

Compound Names and PubChem CIDs

Structure Activity Relationships of Haloxyfop Etotyl and Analogues

Elucidation of Structural Features Governing Herbicidal Efficacy

Aryloxyphenoxypropionate herbicides, including haloxyfop-etotyl, share a core structure that is essential for their ACCase inhibitory activity. This structure typically consists of a phenoxypropionate group substituted on a phenyl ring, which is further linked to an aryloxy or heteroaryloxy group researchgate.netgoogle.com. Modifications to different parts of this core structure can significantly impact herbicidal efficacy and selectivity.

Research on APP herbicides has shown that variations in the A and B rings, as well as the type of ester group, influence activity. The A ring, often a benzene (B151609) ring, can be modified with halogens or other groups. The B ring is frequently a heterocyclic or fused ring, and the introduction of active groups like fluorine atoms into this ring can lead to increased activity and selectivity sentonpharm.com. The propionate (B1217596) part of the structure is also critical, particularly the carbon at the 2-position, which is chiral sentonpharm.comherts.ac.uk.

The mechanism of action involves the inhibition of ACCase, which is crucial for the synthesis of fatty acids. This inhibition disrupts the formation of essential lipids, including those in the waxy layers and cuticles of plants, leading to rapid destruction of membrane structure and increased permeability sentonpharm.com.

Stereochemical Contributions to Biological Activity

A key structural feature of aryloxyphenoxypropionate herbicides, including haloxyfop (B150297), is their optical activity due to the chiral carbon at the 2-position of the propionate group sentonpharm.comherts.ac.uk. This chirality results in the existence of two enantiomers: the R-(-)-isomer and the S-(+)-isomer sentonpharm.com.

Studies have consistently demonstrated that the herbicidal activity of these compounds is primarily associated with the R-(-)-enantiomer. The S-(+)-isomer is significantly less effective, with differences in efficacy between the two isomers reported to be in the range of 8-12 times sentonpharm.com. This compound itself is often marketed as a racemic mixture, containing both the R and S enantiomers researchgate.net. However, the herbicidally active form is the haloxyfop acid, and in plants, the ester is rapidly hydrolyzed to this acid inchem.orgfao.org. While the ester hydrolysis itself may be weakly enantioselective, the S-haloxyfop acid can undergo rapid and nearly complete inversion to the R-haloxyfop acid in soil ebi.ac.ukadmin.ch. In contrast, this interconversion is not observed in plants, and metabolism in plants is non-enantioselective admin.chnih.gov.

The preferential binding of the R-enantiomer to the target enzyme, ACCase, is a key factor in its higher activity. Molecular modeling studies have investigated the enantioselective recognition mechanism between ACCase and haloxyfop, suggesting that van der Waals interactions play a significant role in the preference for the R-enantiomer ebi.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aryloxyphenoxypropionates

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool used to establish mathematical relationships between the chemical structures of compounds and their biological activities. For aryloxyphenoxypropionate herbicides, QSAR modeling helps to predict herbicidal activity based on structural descriptors and to identify key structural features that contribute to efficacy researchgate.netmdpi.comcresset-group.com.

QSAR models for APP herbicides aim to correlate variations in chemical structure with observed differences in herbicidal potency against target weeds. These models can incorporate various types of descriptors, including electronic, steric, and hydrophobic parameters, to describe the molecular properties of the compounds mdpi.com.

Studies utilizing QSAR modeling on aryloxyphenoxypropionates have provided insights into how specific structural modifications influence herbicidal activity. For example, a 3D-QSAR model built using the CoMFA method for novel aryloxyphenoxypropionate derivatives showed a reasonable predictive ability (r²=0.85, q²=0.58) researchgate.net. Such models can indicate the favorable or unfavorable regions around a molecule for steric and electrostatic interactions with the target enzyme mdpi.com. For instance, steric and electrostatic contour maps from CoMFA analysis can highlight positions on the molecule where bulky groups or specific charge distributions are beneficial for higher activity mdpi.com.

Ecological Interactions and Non Target Organism Response Studies

Investigating Sublethal Effects on Non-Target Organisms

Behavioral Ecology Research in Model Species

While specific detailed studies on the behavioral ecology of model species in response to haloxyfop-etotyl exposure were not extensively detailed in the provided search results, research on the effects of herbicides on non-target organisms, including sublethal effects on invertebrates, is a recognized area of study. Sublethal chronic effects, such as the inhibition of reproduction and migration, may offer more insight into potential damage at the population level than lethal doses. ru.nl Herbicides, including ACCase inhibitors like this compound, can have lethal and sublethal impacts on non-target organisms, including insect predators and vertebrates. researchgate.net

Enzymatic and Biochemical Responses to Exposure (e.g., Oxidative Stress Markers)

Exposure to this compound and related compounds can induce enzymatic and biochemical responses in both target and non-target organisms, including indicators of oxidative stress. Haloxyfop-p-methyl (B57761) ester, a related aryloxyphenoxypropionate herbicide, has been shown to induce oxidative stress in susceptible plant species. nih.gov Studies on wheat leaves treated with haloxyfop-ethoxyethyl (HE), a form of haloxyfop (B150297), showed changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), guaiacol (B22219) peroxidase (POX), and catalase (CAT). These changes suggest that HE can induce oxidative stress in wheat. researchgate.netpjoes.com The observed alterations in enzyme activity indicate that the herbicidal effect on enzymes depends on the distance from the application site and the duration of exposure. researchgate.netpjoes.com

Research on other herbicides, including haloxyfop-R in mixtures, has also indicated the generation of reactive oxygen species (ROS) and subsequent antioxidant responses in plants, such as increased activity of ascorbate (B8700270) peroxidase (APX) and catalase (CAT). scielo.br Increased lipid peroxidation, a marker of oxidative stress, has also been observed in plants exposed to herbicide mixtures containing haloxyfop-R. scielo.br

Table 1: Effect of Haloxyfop-R and Mixtures on Enzyme Activity in Soybean

TreatmentCatalase (CAT) Activity (% of Control)Ascorbate Peroxidase (APX) Activity (% of Control)Lipid Peroxidation (Relative Increase)
Control100100Baseline
Haloxyfop-R157.80 scielo.br127.33 scielo.brNot specified
Ammonium-glufosinate + Haloxyfop-R173.39 scielo.br189.98 scielo.br46.68% scielo.br
Glyphosate (B1671968) + Ammonium-glufosinate + Haloxyfop-RNot specified145.18 scielo.br48.60% scielo.br

Note: Data derived from research on soybean plants exposed to herbicides.

Microbiological Community Dynamics in Treated Environments

This compound can influence the dynamics of soil microbial communities. A study investigating the impact of biochar on the degradation of this compound (referred to as HPM) in soil noted that biochar application could affect soil microorganisms. nih.govresearchgate.netresearchgate.net Rhizosphere soil microorganisms were investigated in this study, and the results suggested that biochar application might be valuable for altering bacterial richness and diversity. nih.govresearchgate.netresearchgate.net Soil microbial activity is also recognized as a key factor in pesticide degradation. researchgate.net The composition of microbial communities can vary across different environmental matrices, which can influence the degradation and fate of compounds like this compound. unifi.it

Methodological Frameworks for Environmental Impact Assessment Research

Environmental Impact Assessment (EIA) provides a framework for evaluating the potential effects of proposed developments, including the use of substances like this compound, on the environment. The EIA process involves considering how a proposed action will change existing environmental conditions and the consequences of such changes. sserenewables.com Establishing an environmental baseline through methods like site visits, surveys, desk-based studies, and review of existing information is a crucial step in EIA. sserenewables.com

Various methods are employed in impact analysis within EIA, including geographical information systems, expert systems, risk assessment, and economic valuation of environmental impacts. iaia.org These methods are useful for describing environmental conditions and predicting and assessing potential impacts. iaia.org Checklists, matrices (such as the Leopold Matrix and Rapid Impact Assessment Matrix), and network analyses are also types of methods used in the EIA process. iaia.orgiisd.orgassessmentstools.com The Rapid Impact Assessment Matrix (RIAM), for instance, is a systematic approach using qualitative data that can be expressed semi-quantitatively, analyzing four aspects of the environment: physical-chemical, biological, human, and economic. iisd.orgassessmentstools.com Expert judgment, based on the professional opinion of experienced individuals, can be utilized when limited data are available, and it can complement quantitative modeling. iaia.orgiisd.org Cumulative impact assessment, which considers the combined effects of multiple potential impacts, is also a key part of the EIA process. sserenewables.comiisd.org

Advanced Research Trajectories and Future Perspectives on Haloxyfop Etotyl

Emerging Resistance Mechanisms and Management Innovations

The extensive use of herbicides, including haloxyfop-etotyl, has led to the evolution of herbicide-resistant weeds, a significant challenge in modern agriculture. usda.gov this compound is classified as a Group A herbicide, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, crucial for fatty acid synthesis in grasses. genfarm.com.auherts.ac.ukherts.ac.uk Resistance to ACCase inhibitors can arise from genetic mutations in the target enzyme or through enhanced metabolic detoxification by the weed.

Innovations in managing resistance to this compound focus on integrated weed management (IWM) strategies. These strategies emphasize the rotation of herbicides with different modes of action to reduce the selection pressure for resistance to any single herbicide group. growiwm.org The Weed Science Society of America (WSSA) has developed a grouping system to assist farmers and consultants in selecting herbicides with different sites of action for effective resistance management. growiwm.org Furthermore, research is exploring the use of herbicide mixtures. For instance, studies have investigated the efficacy of tank-mixing haloxyfop-p-methyl (B57761) with other herbicides like glyphosate (B1671968) and synthetic auxins to control resistant grass species. weedcontroljournal.org One study found that combining haloxyfop-p-methyl and glyphosate with halauxifen-methyl (B1255740) effectively controlled sourgrass without reducing performance, whereas mixtures with dicamba (B1670444) or 2,4-D were less effective. weedcontroljournal.org

Table 1: Herbicide Combinations for Managing Sourgrass Resistance

Herbicide Combination Efficacy in Mogi Mirim (%) Efficacy in Indianópolis (%)
Haloxyfop-p-methyl + Glyphosate + Halauxifen-methyl 82 100
Haloxyfop-p-methyl + Glyphosate + Dicamba <70 <70

Novel Bioremediation Strategies for this compound Contamination

The presence of herbicide residues in soil and water is an environmental concern. Research into bioremediation aims to use microorganisms to degrade these chemical compounds into less harmful substances. In the environment, this compound is rapidly hydrolyzed to its active form, haloxyfop (B150297) acid. fao.org This acid is then further degraded by soil microorganisms. fao.org

Recent studies have focused on identifying and isolating bacterial strains with the ability to degrade haloxyfop and its esters. For example, research has identified bacterial isolates such as Bacillus sp., Micrococcus sp., and Staphylococcus sp. capable of utilizing haloxyfop-R-methyl ester as a sole source of carbon and energy. researchgate.net In one study, Micrococcus sp. was found to be particularly effective in mineralizing the herbicide. researchgate.net The degradation process involves the breakdown of the parent compound into metabolites like 4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol) and subsequently 3-chloro-5-trifluoromethylpyridin-2-ol. fao.org

Future research in this area will likely involve genetic engineering of microorganisms to enhance their degradation capabilities and the development of bioreactor systems for treating contaminated soil and water.

Table 2: Microbial Degradation of Haloxyfop-R-methyl

Bacterial Isolate Degradation Potential Key Findings
Bacillus sp. Moderate Utilizes herbicide as a carbon source.
Micrococcus sp. High Most effective in mineralizing the herbicide in the study. researchgate.net

Development of Advanced Analytical Techniques for Environmental Monitoring

Accurate and sensitive detection of this compound and its metabolites in environmental samples is crucial for monitoring contamination levels and ensuring environmental safety. Advanced analytical techniques are continuously being developed to improve the detection and quantification of these compounds.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for analyzing haloxyfop residues. fao.org More recently, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool, offering higher sensitivity and specificity. sdstate.edu These advanced methods allow for the detection of trace levels of this compound and its degradation products in complex matrices such as soil, water, and plant tissues.

Future developments in this field may include the use of biosensors and portable analytical devices for rapid, on-site environmental monitoring. These technologies could provide real-time data on herbicide contamination, enabling quicker responses to environmental threats.

Integration of this compound into Sustainable Weed Management Systems

The concept of sustainable weed management aims to minimize reliance on synthetic herbicides by integrating various control methods. hh-ra.org Integrated Weed Management (IWM) is a holistic approach that combines cultural, mechanical, biological, and chemical methods to manage weed populations in a way that is economically viable, environmentally sound, and socially acceptable. rodaleinstitute.org

This compound can be a valuable tool within an IWM system when used judiciously. For example, it can be used to control problematic grass weeds that are not effectively managed by other methods. mdpi.comresearchgate.net Research has shown that integrating post-emergence herbicides like haloxyfop-P-methyl with cultural practices such as plastic mulching and intertillage can significantly enhance weed suppression and crop yields. mdpi.comresearchgate.net In marigold cultivation, the use of haloxyfop-P-methyl resulted in over 92% reduction in grass weed biomass. mdpi.comresearchgate.net

The future of sustainable weed management will likely involve a greater emphasis on precision agriculture technologies. This includes using drones and sensor technology to map weed infestations and apply herbicides like this compound only where needed, a practice known as spot spraying. This approach can significantly reduce the total amount of herbicide used, minimizing environmental impact and the risk of resistance development.

Table 3: Chemical Compounds Mentioned

Compound Name
2,4-D
3-chloro-5-trifluoromethylpyridin-2-ol
4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol)
Dicamba
Glyphosate
Halauxifen-methyl
Haloxyfop
Haloxyfop acid
This compound
Haloxyfop-p-methyl

Q & A

Q. What are the critical steps in synthesizing Haloxyfop-etotyl, and how can purity be validated?

this compound is synthesized via esterification/etherification of 2-ethoxyethyl alcohol with (RS)-2-(4'-hydroxyphenoxy)propionic acid and 2,3-dichloro-5-(trifluoromethyl)pyridine . To validate purity, researchers should:

  • Use HPLC (≥98% purity threshold) coupled with mass spectrometry for structural confirmation.
  • Employ 1^1H/13^13C NMR to verify ester bond formation and absence of unreacted intermediates.
  • Include a table summarizing characterization data (e.g., melting point, retention time, spectral peaks) in supplementary materials .

Q. What experimental models are suitable for studying this compound’s herbicidal efficacy?

  • In vitro assays : ACCase inhibition tests using chloroplast extracts from target grasses (e.g., Lolium rigidum) to quantify IC50_{50} values .
  • Greenhouse trials : Dose-response experiments under controlled light/temperature conditions, with biomass reduction as the primary endpoint.
  • Field studies : Randomized block designs comparing weed suppression rates across soil types and climatic zones .

Q. How should researchers design soil persistence studies for this compound?

  • Sampling protocol : Collect soil cores (0–15 cm depth) at 0, 30, 60, and 90 days post-application.
  • Analytical methods : Use LC-MS/MS with a detection limit of 0.01 ppm to quantify residues.
  • Environmental variables : Include a table detailing soil pH, organic matter content, and microbial activity to contextualize degradation rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s phytotoxicity to non-target plants be resolved?

  • Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., application timing, adjuvants).
  • Controlled cross-species experiments : Compare sensitivity ratios between monocots and dicots using standardized growth chambers.
  • Statistical reconciliation : Apply mixed-effects models to account for variability in experimental conditions .

Q. What statistical methods are optimal for interpreting dose-response relationships in efficacy trials?

  • Non-linear regression : Fit data to log-logistic models (e.g., Y=d1+exp[b(ln(x)ln(e))]Y = \frac{d}{1 + \exp[b(\ln(x) - \ln(e))]}) to estimate ED50_{50} and resistance factors.
  • Sensitivity analysis : Use bootstrapping to assess confidence intervals for model parameters.
  • Data visualization : Present results with scatter plots overlayed by fitted curves and 95% prediction bands .

Q. What methodologies ensure reproducibility in this compound bioassays?

  • Strict protocol adherence : Document all variables (e.g., solvent concentration, application volume) in supplemental materials.
  • Blind replicates : Assign treatments randomly across experimental units to minimize bias.
  • Inter-lab validation : Share raw data and protocols via open-access repositories (e.g., Zenodo) for cross-verification .

Q. How can multi-omics data elucidate this compound’s mode of action?

  • Transcriptomics : RNA-seq of treated plants to identify ACCase-related gene suppression.
  • Metabolomics : GC-MS profiling to detect accumulation of acetyl-CoA precursors.
  • Integration tools : Use pathway enrichment analysis (e.g., KEGG) to map metabolic disruptions and validate hypotheses .

Tables for Methodological Reference

Table 1 : Key Parameters for Soil Persistence Studies

ParameterMethod/InstrumentDetection LimitReference Standard
This compoundLC-MS/MS0.01 ppmEPA Method 8321B
Soil pHPotentiometry±0.1 unitsISO 10390:2021
Microbial biomassCFU counting103^3 CFU/gASTM D5987-96

Table 2 : Statistical Models for Dose-Response Analysis

Model TypeApplication ContextSoftware Package
Log-logisticHerbicide efficacyR (drc package)
WeibullResistance screeningGraphPad Prism
ANOVA with Tukey HSDMulti-treatment comparisonsPython (SciPy)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.